molecular formula C17H14N2O2S B3097448 (5E)-2-mercapto-5-(2-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one CAS No. 13109-89-2

(5E)-2-mercapto-5-(2-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B3097448
CAS No.: 13109-89-2
M. Wt: 310.4 g/mol
InChI Key: JSEQNNYGDRRNFM-UHFFFAOYSA-N
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Description

The compound (5E)-2-mercapto-5-(2-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one belongs to the class of imidazolone derivatives characterized by a five-membered heterocyclic core with a mercapto (-SH) group, a phenyl substituent at position 3, and a benzylidene moiety at position 5. The 2-methoxybenzylidene group introduces an electron-donating methoxy substituent at the ortho position of the aromatic ring, which influences electronic properties and molecular interactions .

Properties

IUPAC Name

5-[(2-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-21-15-10-6-5-7-12(15)11-14-16(20)19(17(22)18-14)13-8-3-2-4-9-13/h2-11H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEQNNYGDRRNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5E)-2-mercapto-5-(2-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H14N2O2S
  • Molecular Weight : 310.37 g/mol
  • CAS Number : 13109-89-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and pain pathways. Notably, the compound has shown potential as a tyrosinase inhibitor , which is crucial for melanin biosynthesis and has implications for skin pigmentation disorders.

1. Antioxidant Activity

Research indicates that compounds containing thiol groups, such as this compound, exhibit antioxidant properties. These properties are essential in mitigating oxidative stress, which is linked to various diseases.

2. Antimicrobial Activity

The compound has demonstrated antimicrobial effects against several pathogens. Studies have indicated that it can inhibit the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

3. Anti-inflammatory Activity

The compound's structure allows it to modulate inflammatory responses. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Case Study 1: Tyrosinase Inhibition

A study examined the inhibitory effects of this compound on tyrosinase activity. The results showed an IC50 value of approximately 15 µM, indicating significant inhibitory potential compared to standard inhibitors like kojic acid .

Case Study 2: Analgesic Effects

In animal models, the compound was tested for analgesic activity using the hot plate test and the writhing test. Results indicated that it significantly reduced pain responses, suggesting its potential as a pain management therapeutic .

Research Findings

Activity IC50 Value Reference
Tyrosinase Inhibition15 µM
Antimicrobial ActivityVaries
Anti-inflammatorySignificant

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to (5E)-2-mercapto-5-(2-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one exhibit significant antioxidant properties. These properties are vital in combating oxidative stress-related diseases, including cancer and neurodegenerative disorders. Studies have shown that the imidazole ring can stabilize free radicals, enhancing the compound's efficacy as an antioxidant agent .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. This property positions it as a potential candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .

Anti-inflammatory Effects

Recent studies suggest that this compound can modulate inflammatory responses through the inhibition of pro-inflammatory cytokines. This makes it a subject of interest for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation of appropriate aldehydes with thiourea derivatives under acidic or basic conditions. Variations in the synthesis process have led to numerous derivatives with enhanced biological activities.

DerivativeBiological Activity
Compound AIncreased antioxidant capacity
Compound BEnhanced antimicrobial efficacy
Compound CImproved anti-inflammatory response

These derivatives are crucial for optimizing the pharmacological profiles of the parent compound.

Coordination Chemistry

This compound has been explored in coordination chemistry due to its ability to form stable complexes with transition metals. These complexes have potential applications in catalysis and materials science, particularly in developing new catalysts for organic reactions .

Sensor Technology

The compound's unique electronic properties make it suitable for sensor applications, particularly in detecting metal ions and environmental pollutants. Research has shown that it can be integrated into sensor devices to provide real-time monitoring of hazardous substances .

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant activity of this compound demonstrated its effectiveness in reducing oxidative stress markers in vitro. The results indicated a significant decrease in malondialdehyde levels, suggesting its potential use as a therapeutic agent against oxidative damage .

Case Study 2: Antimicrobial Evaluation

In a clinical setting, derivatives of this compound were tested against multi-drug resistant strains of bacteria. The findings revealed that certain derivatives exhibited potent antibacterial activity comparable to conventional antibiotics, highlighting their potential role in combating resistant infections.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with five analogs, emphasizing substituent effects on molecular weight, polarity, and reactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
(5E)-2-Mercapto-5-(2-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one (Target) C17H14N2O2S ~310.38* 2-Methoxybenzylidene Moderate polarity due to methoxy group; potential for hydrogen bonding.
(5E)-2-Mercapto-3-phenyl-5-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one C19H18N2O4S 370.40 3,4,5-Trimethoxybenzylidene High molecular weight; enhanced solubility in polar solvents due to multiple methoxy groups.
(5E)-2-Mercapto-5-(2-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one C17H14N2OS 294.38 2-Methylbenzylidene Lower polarity compared to methoxy analogs; increased hydrophobicity.
(5E)-2-Mercapto-5-(4-nitrobenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one C17H12N3O3S 325.34 4-Nitrobenzylidene Electron-withdrawing nitro group; may enhance reactivity in electrophilic substitutions.
5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one C18H16N2O3S 340.40 3-Ethoxy-2-hydroxybenzylidene Hydroxyl group introduces hydrogen-bonding capacity; ethoxy increases steric bulk.
(5Z)-5-(3,5-Difluoro-4-hydroxybenzylidene)-2,3-dimethyl-3,5-dihydro-4H-imidazol-4-one C12H10F2N2O2 264.22 3,5-Difluoro-4-hydroxybenzylidene, dimethyl Fluorine substituents enhance metabolic stability; dimethyl groups reduce flexibility.

*Calculated based on analogs in and .

Key Trends:
  • Substituent Effects: Methoxy Groups: Increase polarity and molecular weight (e.g., trimethoxy analog: 370.40 g/mol vs. target: ~310.38 g/mol) . Hydroxyl/Ethoxy Groups: Enhance hydrogen-bonding capacity and steric hindrance, affecting solubility and interaction with biological targets . Fluorine Substituents: Improve metabolic stability and electronegativity, as seen in the difluoro-hydroxy analog .

Q & A

Q. What theoretical frameworks are applicable for studying this compound’s mechanism of action in biological systems?

  • Methodological Answer : Link studies to redox biology (mercapto group as a ROS scavenger) or enzyme inhibition (e.g., cyclooxygenase or kinase targets). Use kinetic assays (e.g., IC₅₀ determination) and molecular dynamics simulations to validate mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-2-mercapto-5-(2-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 2
(5E)-2-mercapto-5-(2-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

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